molecular formula C15H22N2O B2499426 (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024617-87-5

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2499426
CAS No.: 1024617-87-5
M. Wt: 246.354
InChI Key: VQRUHSRQHQMXSO-QXMHVHEDSA-N
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Description

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a unique structure that includes an alkyne, an amine, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the alkyne group: This can be achieved through the reaction of an appropriate alkyl halide with a terminal alkyne in the presence of a strong base such as sodium amide.

    Introduction of the amine group: The alkyne can then be reacted with an amine under suitable conditions to form the desired amine derivative.

    Formation of the nitrile group: This step involves the reaction of the amine derivative with a nitrile precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-[(3-ethylpent-1-yn-3-ylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-7-15(8-2,9-3)17-11-12(10-16)13(18)14(4,5)6/h1,11,17H,8-9H2,2-6H3/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUHSRQHQMXSO-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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